1H-Indazole-3,4-dicarboxylic Acid: Chemical Properties & Synthetic Utility
1H-Indazole-3,4-dicarboxylic Acid: Chemical Properties & Synthetic Utility
Abstract 1H-indazole-3,4-dicarboxylic acid is a specialized heterocyclic scaffold characterized by vicinal carboxylic acid groups positioned at the 3- (pyrazole ring) and 4- (benzene ring) positions.[1] While the free di-acid is less commonly isolated due to stability and solubility factors, its diester derivatives (e.g., dimethyl 1H-indazole-3,4-dicarboxylate) serve as critical building blocks in medicinal chemistry. This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profiles of this motif, emphasizing its utility in the development of poly-ADP-ribose polymerase (PARP) inhibitors and fused tricyclic systems.
Chemical Identity & Structural Analysis[2][3][4]
The 3,4-substitution pattern on the indazole core creates a unique electronic and steric environment compared to the more ubiquitous 3,5- or 3,6-isomers.
| Property | Detail |
| Systematic Name | 1H-Indazole-3,4-dicarboxylic acid |
| Common Derivative | Dimethyl 1H-indazole-3,4-dicarboxylate (CAS 1167055-66-4) |
| Molecular Formula | C₉H₆N₂O₄ (Free Acid) / C₁₁H₁₀N₂O₄ (Dimethyl Ester) |
| Molecular Weight | 206.15 g/mol (Free Acid) |
| Core Scaffold | Benzo[d]pyrazole |
| Tautomerism | Exists in equilibrium between 1H- and 2H- forms; 1H is thermodynamically favored in the ground state. |
Tautomeric Equilibrium & Hydrogen Bonding
The 1H-indazole tautomer is stabilized by aromaticity. In the 3,4-dicarboxylic acid, the proximity of the C3-carboxyl group to the N2 nitrogen and the C4-carboxyl group creates a complex hydrogen-bonding network.
Figure 1: Tautomeric equilibrium of the indazole core.[2] The 1H-form dominates in solution, but the 2H-form may be accessible during specific binding events or derivatizations.
Physicochemical Properties[2][4][6]
Acidity (pKa)
The compound possesses two ionizable carboxylic acid protons and one ionizable indazole NH proton.
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C3-COOH (pKa ~2.8 - 3.2): Highly acidic due to the electron-withdrawing nature of the pyrazole ring (specifically the C=N bond).
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C4-COOH (pKa ~4.0 - 4.5): Comparable to benzoic acid derivatives, but influenced by the ortho-effect of the C3-substituent.
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Indazole NH (pKa ~13.8): Weakly acidic; deprotonation requires a strong base (e.g., NaH, Cs₂CO₃) to form the anion for N-alkylation.
Solubility & Lipophilicity
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Free Acid: Low solubility in water and non-polar solvents; soluble in polar aprotic solvents (DMSO, DMF) and aqueous base.
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Dimethyl Ester: Soluble in common organic solvents (DCM, EtOAc, MeOH), making it the preferred form for synthetic manipulation.
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LogP: The dicarboxylic acid is highly polar (LogP < 1.0), while the diester is moderately lipophilic (LogP ~2.5), facilitating cell permeability in early drug discovery assays.
Synthetic Pathways[7]
Accessing the 3,4-substitution pattern is synthetically challenging because direct electrophilic aromatic substitution on indazole typically favors the 3-, 5-, or 7-positions. The 4-position is electronically deactivated and sterically hindered.
Strategy A: Cyclization of Pre-Functionalized Precursors (De Novo Synthesis)
This is the most reliable route. It involves constructing the pyrazole ring onto a benzene ring that already carries the carboxylate at the intended 4-position.
Protocol: Diazo-Cyclization Route
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Starting Material: 2-Amino-3-(methoxycarbonyl)benzoic acid methyl ester (or related aniline).
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Diazotization: Treatment with NaNO₂/HCl generates the diazonium salt.
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Reduction/Cyclization: Reduction with SnCl₂ or Na₂SO₃ yields the hydrazine, which cyclizes to form the indazole core.
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Result: Dimethyl 1H-indazole-3,4-dicarboxylate.
Strategy B: Palladium-Catalyzed Carbonylation
This method utilizes cross-coupling to install the carbonyl groups on a dihalo-indazole scaffold.
Protocol:
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Precursor: 4-Bromo-3-iodo-1H-indazole (protected at N1).
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Catalyst System: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).
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Conditions: CO atmosphere (balloon or autoclave), MeOH, Et₃N, 80°C.
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Mechanism: Sequential oxidative addition and CO insertion at the C3-I and C4-Br bonds.
Figure 2: De novo synthesis of the 3,4-dicarboxylate scaffold via diazonium intermediate.
Reactivity Profile & Derivatives
Regioselective Functionalization
The two ester groups in dimethyl 1H-indazole-3,4-dicarboxylate are not equivalent.
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C3-Ester: More reactive toward nucleophilic attack (e.g., hydrazine, amines) due to the electron-deficient nature of the pyrazole ring.
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C4-Ester: Sterically crowded by the peri-interaction with the C3-group.
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Application: This difference allows for the selective formation of monohydrazides or monoamides at the C3 position, leaving the C4 ester intact for subsequent steps.
Anhydride Formation
Heating the 3,4-dicarboxylic acid (or treating with acetic anhydride) can lead to the formation of a cyclic anhydride (1H-furo[3,4-e]indazol-3-one derivative). This six-membered fused ring system is highly reactive and useful for preparing imides.
N-Alkylation
The N1-proton is acidic. Alkylation with alkyl halides (R-X) in the presence of a base (Cs₂CO₃/DMF) typically yields the N1-alkylated product as the major isomer, with minor amounts of N2-alkylation depending on the steric bulk of the electrophile.
Medicinal Chemistry Applications
The 1H-indazole-3,4-dicarboxylic acid scaffold serves as a bioisostere for phthalic acid and quinazoline derivatives.
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PARP Inhibitors: The indazole carboxamide motif mimics the nicotinamide adenine dinucleotide (NAD+) cofactor, binding to the catalytic domain of Poly(ADP-ribose) polymerase. The 3,4-substitution allows for extension into the solvent-exposed region of the enzyme.
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Kinase Inhibitors: Fused tricyclic derivatives (e.g., pyrazino[1,2-b]indazoles) synthesized from this core have shown potential in targeting specific kinases by locking the conformation of the inhibitor.
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Isosteres: It acts as a rigid, polar scaffold to replace naphthalene or quinoline cores, improving solubility and metabolic stability.
Experimental Protocol: Hydrolysis of Dimethyl Ester
Note: Since the free acid is rare, this protocol describes the standard hydrolysis of the commercially available diester.
Objective: Preparation of 1H-indazole-3,4-dicarboxylic acid from dimethyl 1H-indazole-3,4-dicarboxylate.
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Dissolution: Dissolve 1.0 eq (e.g., 234 mg) of dimethyl 1H-indazole-3,4-dicarboxylate in a mixture of THF:MeOH:H₂O (3:1:1, 5 mL).
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Base Addition: Add 4.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).
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Reaction: Stir at ambient temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the diester (M+H = 235) and mono-ester intermediates.
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Workup:
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Concentrate under reduced pressure to remove organic solvents.
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Acidify the aqueous residue to pH ~2 using 1M HCl.
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The dicarboxylic acid may precipitate. If so, filter and wash with cold water.
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If no precipitate forms (due to high polarity), extract with EtOAc (3x). Note: The di-acid is very polar; continuous extraction or lyophilization may be required.
-
-
Validation: 1H NMR (DMSO-d6) should show the disappearance of methyl singlet peaks (~3.9 ppm) and the presence of broad carboxylic acid protons (>12 ppm).
References
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PubChem Compound Summary. Indazole-3-carboxylic acid (Analogous reactivity data). National Center for Biotechnology Information. [Link]
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Journal of Medicinal Chemistry. Structure-activity relationship study and discovery of indazole 3-carboxamides. (Context for C3-reactivity). [Link]
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Organic Chemistry Portal. Synthesis of Indazoles. (General synthetic methods for substituted indazoles).[3] [Link]
Sources
- 1. 1167055-66-4|Dimethyl 1H-indazole-3,4-dicarboxylate|BLD Pharm [bldpharm.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. tandfonline.com [tandfonline.com]
